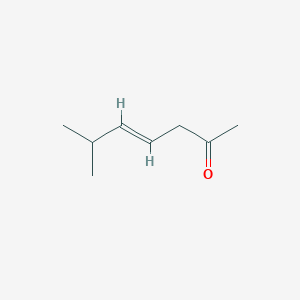

4-Hepten-2-one, 6-methyl-

Description

BenchChem offers high-quality 4-Hepten-2-one, 6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hepten-2-one, 6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-6-methylhept-4-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURQIFMXMISCGV-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 6-Methyl-4-hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the α,β-unsaturated ketone, 6-methyl-4-hepten-2-one. This compound and its isomers are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in organic synthesis. This document details a plausible synthetic route, outlines key characterization techniques, and presents comparative data with its common isomers.

Synthesis of 6-Methyl-4-hepten-2-one

The synthesis of 6-methyl-4-hepten-2-one can be effectively achieved through the oxidation of its corresponding secondary allylic alcohol, (E)-6-methyl-4-hepten-2-ol. This method is a standard and reliable transformation in organic synthesis. Several oxidizing agents can be employed for this purpose, with Pyridinium Chlorochromate (PCC) and the Jones reagent being common choices.

Synthetic Pathway Overview

Caption: Synthetic workflow for 6-methyl-4-hepten-2-one.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is a general procedure for the oxidation of a secondary allylic alcohol to an α,β-unsaturated ketone using PCC.

Materials:

-

(E)-6-methyl-4-hepten-2-ol

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate solution, saturated

-

Magnesium sulfate, anhydrous

-

Celite or a similar filter aid

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-6-methyl-4-hepten-2-ol in anhydrous dichloromethane.

-

To this solution, add a molar excess of PCC (typically 1.5 to 2 equivalents) in one portion.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 6-methyl-4-hepten-2-one.

Characterization of 6-Methyl-4-hepten-2-one

Thorough characterization is essential to confirm the structure and purity of the synthesized 6-methyl-4-hepten-2-one. The following are the primary analytical techniques used. While specific experimental data for 6-methyl-4-hepten-2-one is not widely available in the literature, the expected data can be inferred from its structure and comparison with its isomers.

Spectroscopic Data

| Technique | 6-Methyl-4-hepten-2-one (Predicted) | 6-Methyl-5-hepten-2-one[1][2] | 6-Methyl-2-hepten-4-one[3] |

| ¹H NMR | δ (ppm): ~0.9 (d, 6H), ~2.1 (s, 3H), ~2.2 (m, 1H), ~2.9 (d, 2H), ~5.4 (m, 1H), ~6.7 (m, 1H) | δ (ppm): 1.62 (s, 3H), 1.67 (s, 3H), 2.13 (s, 3H), 2.25 (t, 2H), 2.45 (q, 2H), 5.06 (t, 1H) | No specific data found |

| ¹³C NMR | δ (ppm): ~18.0, ~22.0, ~30.0, ~45.0, ~125.0, ~145.0, ~198.0 | δ (ppm): 17.6, 22.6, 25.7, 29.8, 43.7, 122.9, 132.6, 208.5 | No specific data found |

| IR (cm⁻¹) | ~1685 (C=O, conjugated), ~1630 (C=C), ~2960 (C-H) | ~1715 (C=O, non-conjugated), ~1670 (C=C), ~2970 (C-H) | Vapor Phase IR available |

| Mass Spec (m/z) | M⁺˙ at 126.10, fragmentation pattern showing loss of methyl and acetyl groups. | M⁺˙ at 126.10, prominent peaks at m/z 111, 93, 83, 69, 43. | GC-MS data available |

Note: Predicted data for 6-methyl-4-hepten-2-one is based on general chemical shift and absorption frequency knowledge for similar α,β-unsaturated ketones.

Physical and Chemical Properties

| Property | 6-Methyl-4-hepten-2-one | 6-Methyl-5-hepten-2-one[2] | 6-Methyl-2-hepten-4-one[3] |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol | 126.20 g/mol |

| Boiling Point | Not available | 173 °C at 760 mmHg | Not available |

| Density | Not available | 0.855 g/cm³ at 20 °C | Not available |

| Refractive Index | Not available | 1.444 at 20 °C | Not available |

Logical Relationships in Characterization

The characterization process follows a logical workflow to unambiguously identify the synthesized compound and differentiate it from its isomers.

Caption: Logical workflow for product characterization.

Conclusion

The synthesis of 6-methyl-4-hepten-2-one is readily achievable through the oxidation of (E)-6-methyl-4-hepten-2-ol. Careful selection of the oxidizing agent and reaction conditions is crucial to ensure high yield and purity. The characterization of the final product relies on a combination of spectroscopic techniques. The data presented in this guide, including comparisons with its isomers, provides a valuable resource for researchers working with this class of compounds. The distinct spectroscopic signatures of the conjugated system in 6-methyl-4-hepten-2-one, particularly the carbonyl stretch in the IR spectrum and the chemical shifts of the vinylic protons in the ¹H NMR spectrum, are key to differentiating it from its non-conjugated isomers.

References

An In-depth Technical Guide to 4-Hepten-2-one, 6-methyl- and its Isomers

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hepten-2-one, 6-methyl-, a lesser-known isomer of the industrially significant compound methyl heptenone. Due to the limited availability of experimental data for 4-Hepten-2-one, 6-methyl-, this guide also presents a detailed analysis of its widely studied isomer, 6-Methyl-5-hepten-2-one, to offer a thorough understanding of this class of compounds for researchers, scientists, and drug development professionals.

4-Hepten-2-one, 6-methyl-

4-Hepten-2-one, 6-methyl- is a structural isomer of methyl heptenone. Detailed experimental data for this specific isomer is scarce in publicly available literature. The majority of available information is based on computational models.

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for 4-Hepten-2-one, 6-methyl-. It is important to note that these are predicted values and may differ from experimental findings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | PubChem |

| Molecular Weight | 126.20 g/mol | PubChem |

| XLogP3-AA | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 126.104465 g/mol | PubChem |

| Monoisotopic Mass | 126.104465 g/mol | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 115 | PubChem |

Note: No experimental data for boiling point, melting point, density, or solubility for 4-Hepten-2-one, 6-methyl- is readily available in the searched scientific literature.

6-Methyl-5-hepten-2-one: The Prominent Isomer

6-Methyl-5-hepten-2-one (CAS No. 110-93-0), commonly known as methyl heptenone or sulcatone, is a well-characterized and commercially significant isomer. It is a naturally occurring compound found in various essential oils, including citronella and lemon-grass oil.[1] This colorless to pale yellow liquid possesses a characteristic fruity, citrus-like odor.[2][3]

Physical and Chemical Properties

The following tables provide a detailed summary of the experimentally determined physical and chemical properties of 6-Methyl-5-hepten-2-one.

| Property | Value | Source |

| CAS Number | 110-93-0 | Sigma-Aldrich |

| Molecular Formula | C₈H₁₄O | PubChem |

| Molecular Weight | 126.20 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | PubChem |

| Odor | Fruity, citrus-like | PubChem |

| Boiling Point | 172-174 °C at 1014 hPa | OECD SIDS |

| 73 °C at 18 mmHg | Sigma-Aldrich | |

| Melting Point | -67.1 to -67.3 °C | OECD SIDS |

| Density | 0.851 g/cm³ at 20 °C | OECD SIDS |

| 0.855 g/mL at 25 °C | Sigma-Aldrich | |

| Refractive Index (n20/D) | 1.439 | Sigma-Aldrich |

| Flash Point | 56 °C (closed cup) | Sigma-Aldrich |

| Vapor Pressure | 0.99 hPa at 18.18 °C | OECD SIDS |

| 1.99 hPa at 27.99 °C | OECD SIDS | |

| Solubility | Insoluble in water; soluble in alcohol and ether. 3.02 g/L in water at 25°C. | PubChem, OECD SIDS |

| log Kow | 2.4 | OECD SIDS |

| Spectrum Type | Key Data Points | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.08 (t, 1H), 2.46 (t, 2H), 2.25 (q, 2H), 2.13 (s, 3H), 1.68 (s, 3H), 1.61 (s, 3H) | ChemicalBook |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 208.48, 132.59, 122.89, 43.74, 29.83, 25.66, 22.63, 17.62 | PubChem |

Experimental Protocols

Several synthetic routes for 6-Methyl-5-hepten-2-one have been developed. A common industrial method involves the reaction of 3-methyl-1-buten-3-ol with ethyl acetoacetate followed by the Carroll rearrangement.[3] Another method is the phase transfer catalyzed reaction of acetone with prenyl chloride.[4]

Example Protocol: Phase Transfer Catalysis [4]

-

Reaction Setup: A mixture of acetone, an aqueous solution of sodium hydroxide (NaOH), and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) is prepared in a reaction vessel.

-

Addition of Prenyl Chloride: 1-chloro-3-methyl-2-butene (prenyl chloride) is added to the stirred mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, 60-61°C, for several hours.

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, and dried. The product, 6-methyl-5-hepten-2-one, is then purified by distillation.

The following diagram illustrates a generalized workflow for the synthesis of 6-Methyl-5-hepten-2-one.

Caption: Generalized workflow for the synthesis of 6-Methyl-5-hepten-2-one.

Chemical Reactivity and Uses

6-Methyl-5-hepten-2-one is a key intermediate in the synthesis of a wide range of valuable chemicals.[5] It is used in the production of:

-

Vitamins: It serves as a precursor for the synthesis of Vitamin A and Vitamin E.[5]

-

Aroma Chemicals: It is a starting material for the production of various fragrances and flavors, including linalool, citral, and ionones.[5]

-

Pharmaceuticals: It is utilized as an intermediate in the manufacturing of certain active pharmaceutical ingredients.[3]

The reactivity of 6-Methyl-5-hepten-2-one is primarily centered around the ketone functional group and the carbon-carbon double bond, allowing for a variety of chemical transformations.

Biological Activity and Signaling Pathways

Currently, there is no specific information available regarding the biological activity or signaling pathways of 4-Hepten-2-one, 6-methyl-.

In contrast, 6-Methyl-5-hepten-2-one has been studied for its biological effects. It has been identified as a volatile organic compound emitted by some bacteria and is known to be an insect attractant.

The following diagram illustrates a simplified logical relationship of its role as an intermediate.

References

- 1. 6-Methyl-4-hepten-2-ol | C8H16O | CID 13719467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-5-hepten-2-one CAS#: 110-93-0 [m.chemicalbook.com]

- 3. 6-methyl-4-hepten-2-one-Molbase [molbase.com]

- 4. 6-Methyl-5-hepten-2-one 99 110-93-0 [sigmaaldrich.com]

- 5. US20030040645A1 - Process for the preparation of 6-methylheptanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of Methyl Heptenone and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptenone, a naturally occurring acyclic monoterpene ketone, is a versatile chemical compound with significance in the fragrance, flavor, and pharmaceutical industries. Its various isomers, each with unique properties, serve as valuable starting materials in the synthesis of a range of important molecules, including vitamins and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the key isomers of methyl heptenone, their chemical and physical properties, detailed experimental protocols for their synthesis and analysis, and insights into their biological activities and potential applications in drug development.

Core Isomers and Their Structures

The most prominent isomer of methyl heptenone is 6-methyl-5-hepten-2-one . This compound exists as two geometric isomers, (E) and (Z), due to the double bond in its structure. Another constitutional isomer of significance is 2-methyl-2-hepten-6-one .

-

6-Methyl-5-hepten-2-one: Also known as sulcatone or prenylacetone.[1]

-

(E)-6,10-dimethylundeca-5,9-dien-2-one (Geranyl Acetone): The (E) isomer of a related, larger C13 ketone. Geranyl acetone itself is often discussed in the context of methyl heptenone chemistry.[2]

-

(Z)-6,10-dimethylundeca-5,9-dien-2-one (Neryl Acetone): The (Z) isomer of the C13 ketone.

-

2-Methyl-2-hepten-6-one: A positional isomer of 6-methyl-5-hepten-2-one.[3]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for the primary isomers of methyl heptenone.

Table 1: Physical Properties of Methyl Heptenone Isomers

| Property | 6-Methyl-5-hepten-2-one | Geranyl Acetone ((E)-isomer) | Neryl Acetone ((Z)-isomer) |

| Molecular Formula | C₈H₁₄O[1] | C₁₃H₂₂O[2] | C₁₃H₂₂O |

| Molecular Weight ( g/mol ) | 126.20[3] | 194.31 | 194.31 |

| Boiling Point (°C) | 173.5 at 760 mmHg[1] | 126-128 at 10 mmHg[2] | - |

| Melting Point (°C) | -67.1[1] | - | - |

| Density (g/mL) | 0.8546[1] | 0.8698 at 20°C[2] | - |

| Refractive Index (n20/D) | 1.439 | - | - |

| Odor | Strong, fatty, green, citrus-like[4] | - | - |

Table 2: Spectral Data for 6-Methyl-5-hepten-2-one

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.62 (s, 3H), 1.68 (s, 3H), 2.13 (s, 3H), 2.22-2.28 (m, 2H), 2.44-2.48 (m, 2H), 5.07 (t, J=7.2 Hz, 1H) | |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 17.62, 22.63, 25.66, 29.83, 43.74, 122.89, 132.59, 208.48 | |

| Mass Spectrum (EI-MS) | m/z: 41, 43, 55, 69, 83, 111, 126 |

Experimental Protocols

Synthesis of 6-Methyl-5-hepten-2-one

Several synthetic routes have been established for the production of 6-methyl-5-hepten-2-one. Below are diagrams outlining three common methods.

Detailed Protocol for Synthesis via Isoprene Route:

A common laboratory-scale synthesis involves the reaction of isopentenyl chloride with acetone. A phase-transfer catalyst such as benzyltriethylammonium chloride is often employed to improve the reaction yield.

-

Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with acetone and a sodium hydroxide solution (48-51%).

-

Catalyst: Benzyltriethylammonium chloride is added at a concentration of approximately 0.4% based on the mass of isopentenyl chloride.

-

Reactant Addition: Isopentenyl chloride is added dropwise from the dropping funnel while maintaining the reaction temperature at 60-61°C. The typical mass ratio of isopentenyl chloride to acetone to NaOH solution is 1:3.9:6.5.

-

Reaction Time: The reaction mixture is stirred at 60-61°C for 3 hours.

-

Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield 6-methyl-5-hepten-2-one. A reported yield for this method is approximately 65% based on isopentenyl chloride.[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 6-Methyl-5-hepten-2-one:

GC-MS is a powerful technique for the separation and identification of volatile compounds like methyl heptenone isomers.

-

Sample Preparation: For samples in a complex matrix, such as fruit, a liquid-liquid extraction (LLE) can be employed. The sample is homogenized and extracted with an organic solvent (e.g., a mixture of n-hexane and ethyl acetate). An internal standard is typically added for quantification.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms.

-

Injector Temperature: 250°C

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

High-Performance Liquid Chromatography (HPLC) for the Separation of Methyl Heptenone Isomers:

Chiral HPLC can be employed for the separation of enantiomers if chiral centers are present, while reverse-phase HPLC is suitable for the analysis of the isomers.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The gradient or isocratic elution will depend on the specific isomers being separated.

-

Detection: UV detection at a wavelength around 220 nm is suitable for these ketones.

-

Flow Rate: A typical flow rate is 1 mL/min.

Biological Activity and Relevance in Drug Development

While primarily known for their use in fragrances and as synthetic intermediates, isomers of methyl heptenone and related compounds exhibit a range of biological activities that are of interest to drug development professionals.

-

Antimicrobial and Antifungal Activity: Geranylacetone has been shown to possess bactericidal and fungicidal properties.[4]

-

Insect Repellent and Antifeedant Activity: Geranylacetone and nerylacetone have demonstrated deterrent and repellent effects on certain insects, such as the green peach aphid (Myzus persicae).[4] This suggests potential applications in the development of novel, natural-based pesticides.

-

Larvicidal Activity: Derivatives of geranylacetone have shown larvicidal activity against mosquito larvae, indicating potential for vector control.[3]

-

Induction of Heat Shock Proteins: A related compound, geranylgeranylacetone (GGA), is known to induce the expression of heat shock proteins (HSPs), particularly HSP70. The induction of HSPs is a cellular stress response that can protect cells from damage. This mechanism is being explored for its therapeutic potential in a variety of conditions, including inflammatory bowel disease and neurodegenerative disorders. While not methyl heptenone itself, the activity of GGA suggests a potential area of investigation for structurally similar compounds.

Signaling Pathway Involvement (Hypothetical)

Based on the induction of heat shock proteins by the related compound geranylgeranylacetone, a potential signaling pathway for methyl heptenone isomers could involve the activation of the Heat Shock Factor 1 (HSF1).

In this proposed pathway, a methyl heptenone isomer could induce a cellular stress response, leading to the activation of HSF1. The activated HSF1 trimer would then bind to the heat shock element in the promoter region of HSP genes, leading to their transcription and the subsequent synthesis of heat shock proteins. These HSPs would then exert a cytoprotective effect. Further research is needed to validate the direct interaction of methyl heptenone isomers with this pathway.

Conclusion

The isomers of methyl heptenone are a fascinating group of compounds with a rich chemistry and a growing range of applications. Their well-established roles in the fragrance and flavor industries are now being complemented by emerging evidence of their biological activities. For researchers and drug development professionals, these compounds offer a promising starting point for the design and synthesis of new therapeutic agents. The detailed protocols and data presented in this guide provide a solid foundation for further exploration of the potential of methyl heptenone isomers in medicinal chemistry and beyond.

References

The Natural Occurrence of 6-Methyl-4-hepten-2-one and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural occurrence of 6-methyl-4-hepten-2-one and its more prevalent isomer, 6-methyl-5-hepten-2-one. While the initial query focused on the 4-hepten-2-one isomer, a thorough review of the scientific literature indicates a significant scarcity of information regarding its natural presence. In contrast, 6-methyl-5-hepten-2-one, also known as sulcatone, is a well-documented and widely distributed natural volatile organic compound. This guide will primarily focus on the natural occurrence, biosynthesis, and analysis of 6-methyl-5-hepten-2-one, with a concluding note on the current knowledge of the 4-hepten-2-one isomer.

Natural Occurrence of 6-Methyl-5-hepten-2-one (Sulcatone)

6-Methyl-5-hepten-2-one is a naturally occurring ketone found in a diverse range of organisms, where it contributes to their aroma and chemical communication. It is recognized as a volatile oil component in several plants, a flavor component in fruits, and a metabolite in microorganisms.[1][2]

In Plants and Fruits

Sulcatone is a significant contributor to the characteristic scent of various plants, including citronella, lemongrass, and palmarosa.[1][2] It is also a notable volatile compound in several fruits, where it plays a role in their flavor profile. Quantitative data for its presence in some fruits are summarized in the table below. The compound is also considered a degradation product of terpenes.[3]

In Insects

In the animal kingdom, 6-methyl-5-hepten-2-one can function as a semiochemical, a chemical substance that carries a message. For instance, it has been identified as an alarm pheromone in some insect species.

In Microorganisms

The yeast Saccharomyces cerevisiae, widely used in baking and brewing, is known to produce 6-methyl-5-hepten-2-one.[1][2]

In Food and Beverages

Due to its natural occurrence in fruits and its formation during fermentation, 6-methyl-5-hepten-2-one is found in various food products and beverages. It is used in small quantities as a food flavor, with maximum amounts ranging from 0.5 to 10.0 ppm in alcoholic beverages and gravies, respectively.[4] It is also found in baked goods, frozen dairy, gelatin pudding, chewing gums, and candies.[4]

Quantitative Data

The concentration of 6-methyl-5-hepten-2-one varies significantly depending on the natural source, cultivar, and environmental conditions. The following table summarizes available quantitative data.

| Natural Source | Concentration Range | Reference |

| Apricots (Prunus armeniaca) | 10 - 105 µg/kg | OECD SIDS |

| Tomato (Solanum lycopersicum) | Varied content in different tissues | [5] |

| 'Granny Smith' Apples (Malus domestica) | Present, involved in superficial scald development | [6] |

| Pomegranate Flavors | Recommended level of 30 ppm for authenticity | [7] |

| Alcoholic Beverages and Gravies | 0.5 - 10.0 ppm | [4] |

| Baked Goods, Dairy, Candies | ≤ 7.78 ppm | [4] |

| Oceanic and Continental Air | 20 - 400 pptv | [4] |

| Urban, Suburban, and Forest Air (Italy) | 0.08 - 5.44 ppbv | [4] |

Biosynthesis of 6-Methyl-5-hepten-2-one

The biosynthesis of 6-methyl-5-hepten-2-one in plants is believed to be linked to the degradation of carotenoids and other terpenes. One proposed pathway involves the enzymatic cleavage of geranyl diphosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway.

This proposed pathway involves two key enzymatic steps:

-

Geranyl Diphosphate Dioxygenase: This enzyme is hypothesized to cleave geranyl diphosphate to form an intermediate, sulcatol.

-

Sulcatol Isomerase: This enzyme would then convert sulcatol into 6-methyl-5-hepten-2-one.

Further research is needed to fully characterize these enzymes and elucidate the complete biosynthetic pathway in different organisms.

Experimental Protocols

The analysis of 6-methyl-5-hepten-2-one from natural sources typically involves the extraction of volatile organic compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in various matrices.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath with agitation

-

Sodium chloride (NaCl)

Procedure:

-

Weigh 2-5 g of the homogenized sample (e.g., fruit puree) into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard.

-

Add 1 g of NaCl to increase the ionic strength of the sample and enhance the release of volatile compounds.

-

Immediately seal the vial with the screw cap.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) with constant agitation to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer detector.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 230°C

-

Hold: 5 minutes at 230°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 35-400

Data Analysis:

-

Identification of 6-methyl-5-hepten-2-one is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

-

Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Note on 6-Methyl-4-hepten-2-one

Conclusion

6-Methyl-5-hepten-2-one is a naturally occurring volatile compound with a broad distribution in the plant and microbial kingdoms, contributing to the flavor and aroma of many natural products. Its biosynthesis is likely linked to terpene degradation pathways. The analytical methods for its detection and quantification are well-established, with HS-SPME-GC-MS being a robust and sensitive technique. In contrast, the natural occurrence of its isomer, 6-methyl-4-hepten-2-one, is not well-documented, highlighting a potential area for future research. This guide provides a foundational understanding for scientists and professionals working in natural product chemistry, flavor and fragrance development, and chemical ecology.

References

- 1. 6-Methyl-5-hepten-2-one | 409-02-9 | Benchchem [benchchem.com]

- 2. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-5-hepten-2-one suppliers & manufacturers in China [m.chemicalbook.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. perfumerflavorist.com [perfumerflavorist.com]

Unveiling the Biological Significance of Unsaturated Ketones: A Technical Guide to 6-Methyl-5-hepten-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the biological significance of the unsaturated ketone 6-methyl-5-hepten-2-one, also known as sulcatone. While the isomeric compound 4-hepten-2-one, 6-methyl- has limited documented biological activity, 6-methyl-5-hepten-2-one has been the subject of various toxicological and pharmacological investigations. This document provides a comprehensive overview of its known biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. 6-Methyl-5-hepten-2-one is a naturally occurring compound found in a variety of plants, including citronella and lemon-grass oil, and is also used as a fragrance ingredient.[1][2] Its biological activities, ranging from vasorelaxant and antiplatelet effects to acetylcholinesterase inhibition, make it a molecule of interest for further research and potential therapeutic development.

Toxicological Profile

The toxicological profile of 6-methyl-5-hepten-2-one has been evaluated through a series of standardized studies, primarily following OECD guidelines. These studies have assessed its potential for acute toxicity, skin irritation and sensitization, mutagenicity, and reproductive and developmental toxicity.

Acute and Local Toxicity

Studies have demonstrated that 6-methyl-5-hepten-2-one has low acute toxicity following oral and dermal exposure.[3] Undiluted, it is only slightly irritating to the skin and eyes of rabbits, and non-irritating to human skin at a 3% concentration in petrolatum.[3] Furthermore, it did not show skin sensitizing potential in guinea pig tests or a human maximization test.[3]

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 3,570 mg/kg bw | [3] |

| Acute Dermal LD50 | Rabbit | Dermal | > 5,000 mg/kg bw | [3] |

| Skin Irritation | Rabbit | Dermal | Slightly irritating (undiluted) | [3] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [3] |

| Skin Sensitization | Human | Dermal | No sensitization (3% in petrolatum) | [3] |

Genetic Toxicology

The mutagenic potential of 6-methyl-5-hepten-2-one has been assessed in vitro and in vivo. The compound was found to be non-mutagenic in the Ames test (OECD TG 471) with and without metabolic activation.[4] It also did not induce micronuclei in bone marrow erythrocytes of mice in vivo (OECD TG 474), indicating a lack of genotoxic activity under the tested conditions.[4]

| Test | System | Guideline | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames) | S. typhimurium & E. coli | OECD TG 471 | Non-mutagenic | [4] |

| In vivo Micronucleus Test | Mouse bone marrow erythrocytes | OECD TG 474 | Non-mutagenic | [4] |

Repeated Dose and Developmental Toxicity

Subchronic oral toxicity studies in rats (OECD TG 408) revealed that the primary target organs are the kidney, liver, and testes at high doses.[3] A No-Observed-Adverse-Effect-Level (NOAEL) was established at 50 mg/kg bw/day in females, with increased platelet counts observed at 200 mg/kg bw/day.[3] In males, increased kidney weights were noted even at the lowest dose, suggesting a lower NOAEL.[3]

In a prenatal developmental toxicity study (OECD TG 414), maternal and developmental NOAEL was determined to be 200 mg/kg bw/day.[3] Developmental toxicity, in the form of mild growth retardation, was only observed at doses that were also toxic to the mother, with no evidence of teratogenicity up to 1,000 mg/kg bw/day.[3]

| Study Type | Species | Guideline | NOAEL | LOAEL | Key Findings | Reference |

| Subchronic Oral Toxicity (90-day) | Rat | OECD TG 408 | 50 mg/kg bw/day (females) | 200 mg/kg bw/day (females) | Target organs: kidney, liver, testes. Increased platelet count in females. Increased kidney weight in males. | [3] |

| Prenatal Developmental Toxicity | Rat | OECD TG 414 | 200 mg/kg bw/day (maternal & developmental) | 1000 mg/kg bw/day | Mild fetal growth retardation at maternally toxic doses. No teratogenicity. | [3] |

Pharmacological and Biochemical Activities

Recent studies have highlighted the potential of 6-methyl-5-hepten-2-one to modulate cardiovascular and neurological functions.

Cardiovascular Effects

In spontaneously hypertensive rats (SHR), 6-methyl-5-hepten-2-one demonstrated vasorelaxant and anti-platelet aggregation effects. The vasorelaxant effect was observed in isolated aortic rings with an EC₅₀ of 3.8 ± 0.3 x 10⁻⁵ M in the presence of endothelium and 3.9 ± 0.4 x 10⁻⁵ M in its absence. It also exhibited anti-platelet aggregation activity against ADP-induced aggregation. Furthermore, oral administration of 6-methyl-5-hepten-2-one to SHR rats led to prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT) at certain doses, although it did not show significant anticoagulant activity. The compound also demonstrated antioxidant properties by reducing nitrite levels and increasing glutathione (GSH) levels.

The proposed mechanism for these cardiovascular effects involves the modulation of intracellular calcium levels, potentially through interaction with calmodulin.

| Activity | Model | Parameter | Result |

| Vasorelaxation | Isolated SHR Aortic Rings (with endothelium) | EC₅₀ | 3.8 ± 0.3 x 10⁻⁵ M |

| Vasorelaxation | Isolated SHR Aortic Rings (no endothelium) | EC₅₀ | 3.9 ± 0.4 x 10⁻⁵ M |

| Anti-platelet Aggregation | ADP-induced aggregation in SHR platelets | % Aggregation | 1.25% to 2.5% with sulcatone (10⁻⁹ to 10⁻⁷ M) vs 43.75% with ADP alone |

| Coagulation | SHR rats (in vivo) | PT | Prolonged to 25.44 ± 1.47 s (sulcatone-treated) vs 21.91 ± 0.87 s (Wistar) |

| Coagulation | SHR rats (in vivo) | aPTT | Prolonged to 21.28 ± 0.71 s (sulcatone-treated) vs 25.44 ± 1.47 s (Wistar) |

| Antioxidant | SHR rats (in vivo) | Nitrite | Reduced to 7.22 ± 0.33 mmol/L (50 mg/kg) and 6.0 ± 0.61 mmol/L (75 mg/kg) |

| Antioxidant | SHR rats (in vivo) | GSH | Increased to 1128 ± 25.37 mmol/L (100 mg/kg) |

Acetylcholinesterase Inhibition

6-Methyl-5-hepten-2-one has been shown to be a competitive inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. This inhibitory activity was observed for AChE from both the insect Spodoptera littoralis and electric eel.

| Enzyme Source | Inhibition Constant (Ki) |

| Spodoptera littoralis AChE | 2.16 x 10⁻³ M |

| Electric Eel AChE | 0.40 x 10⁻³ M |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

OECD TG 471: Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations.

-

Test Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[4][5][6][7]

OECD TG 414: Prenatal Developmental Toxicity Study

This study is designed to assess the effects of a test substance on pregnant females and the development of the embryo and fetus.

-

Animal Model: Typically pregnant rats or rabbits are used.

-

Dosing Period: The test substance is administered daily to pregnant females, usually from the time of implantation to the day before caesarean section.

-

Dose Groups: At least three dose levels of the test substance and a control group are included. The highest dose should induce some maternal toxicity but not death or severe suffering.

-

Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded.

-

Caesarean Section: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

-

Fetal Examination: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[8][9][10][11][12]

Vasorelaxant Activity in Isolated Aortic Rings

This ex vivo method assesses the ability of a compound to relax blood vessels.

-

Tissue Preparation: The thoracic aorta is isolated from the animal model (e.g., spontaneously hypertensive rat) and cut into rings.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Contraction: The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (6-methyl-5-hepten-2-one) are added to the organ bath.

-

Data Recording: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Endothelium Integrity: The experiment is typically performed on rings with and without intact endothelium to determine if the vasorelaxant effect is endothelium-dependent.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Cardiovascular Effects

The vasorelaxant and anti-platelet effects of 6-methyl-5-hepten-2-one are hypothesized to be mediated through the modulation of intracellular calcium signaling, potentially involving the calcium-binding protein calmodulin.

Caption: Proposed mechanism of 6-methyl-5-hepten-2-one action.

Experimental Workflow for In Vivo Hemostasis Study

The following diagram illustrates the workflow for assessing the in vivo effects of 6-methyl-5-hepten-2-one on hemostasis parameters in spontaneously hypertensive rats.

Caption: Workflow for in vivo hemostasis assessment.

Conclusion

6-Methyl-5-hepten-2-one (sulcatone) exhibits a range of biological activities with a generally low toxicity profile. Its demonstrated vasorelaxant, anti-platelet, and acetylcholinesterase inhibitory effects warrant further investigation. The data presented in this guide, including quantitative toxicological and pharmacological parameters and detailed experimental protocols, provide a solid foundation for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this unsaturated ketone. Future research should focus on elucidating the precise molecular mechanisms underlying its cardiovascular effects and exploring its potential as a lead compound for the development of novel therapeutic agents.

References

- 1. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. nib.si [nib.si]

- 5. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 6. The bacterial reverse mutation test | RE-Place [re-place.be]

- 7. biosafe.fi [biosafe.fi]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nihs.go.jp [nihs.go.jp]

- 12. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]

The Toxicological Profile of 6-Methyl-5-hepten-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for 4-Hepten-2-one, 6-methyl- (CAS No. 110-93-0), also known as 6-methyl-5-hepten-2-one. The information presented herein is intended to support risk assessment and inform safety protocols in research and drug development settings.

Executive Summary

6-Methyl-5-hepten-2-one exhibits low acute toxicity via oral, dermal, and inhalation routes. It is classified as a slight skin and eye irritant. Notably, it is not considered a skin sensitizer based on both animal and human studies. Genotoxicity assays, specifically the Ames test, have shown negative results, indicating a lack of mutagenic potential. A subchronic oral toxicity study identified the kidney, liver, and testes as target organs at higher doses. As an α,β-unsaturated ketone, its reactivity and potential for Michael addition reactions with biological macromolecules are key considerations in its toxicological profile.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 110-93-0 |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Fruity, citrus-like[1] |

| Boiling Point | 172-174 °C |

| Flash Point | 54 °C[1] |

| Solubility | Insoluble in water; soluble in alcohol and ether.[2] |

Toxicological Data

Acute Toxicity

6-Methyl-5-hepten-2-one demonstrates a low order of acute toxicity across various exposure routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3,570 mg/kg bw | [3] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg bw | [3] |

| LC50 | Rat | Inhalation (4h) | > 13.96 mg/L | [3] |

Irritation and Sensitization

The compound is a slight irritant to the skin and eyes but does not appear to be a skin sensitizer.

| Study | Species | Result | Reference |

| Skin Irritation | Rabbit | Slightly irritating (fully reversible) | [3] |

| Eye Irritation | Rabbit | Slightly irritating | [3] |

| Skin Sensitization (Modified Draize) | Guinea Pig | Not a sensitizer | [3] |

| Skin Sensitization (Human Maximization Test) | Human | Not a sensitizer (at 3% in petrolatum) | [2][3] |

Subchronic Toxicity

A 90-day oral toxicity study in rats identified target organs at higher doses.

| Study Duration | Species | NOAEL | Target Organs | Reference |

| 90 days (OECD TG 408) | Rat | Not explicitly stated, effects at all doses up to 1,000 mg/kg bw/day | Kidney, Liver, Testes | [3] |

Genotoxicity

6-Methyl-5-hepten-2-one has not demonstrated mutagenic potential in bacterial reverse mutation assays.

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test (OECD TG 471) | S. typhimurium & E. coli | With and without | Negative | [3] |

Experimental Protocols

Acute Dermal Toxicity - OECD Guideline 402 (Adapted)

This study aims to determine the potential for a substance to cause adverse effects from a single, short-term dermal exposure.

-

Test Animals: Young adult rats (typically Wistar), 5 of each sex.[3]

-

Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the animals.

-

Dose Administration: The test substance is applied uniformly over an area of at least 10% of the body surface. A porous gauze dressing is applied and held in place with non-irritating tape for a 24-hour exposure period.[4]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for 14 days.[4] Body weight is recorded weekly.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[3]

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

This in vitro assay is used to detect gene mutations induced by a chemical.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[5][6]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.[6][7]

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer) are combined.

-

The mixture is incubated and then plated on a minimal agar medium lacking the required amino acid.

-

Plates are incubated for 48-72 hours.

-

-

Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) compared to the solvent control.[7]

References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 5. nib.si [nib.si]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

An In-depth Technical Guide to the Thermodynamic Stability of 6-methyl-4-hepten-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of 6-methyl-4-hepten-2-one. Due to a lack of direct experimental thermochemical data for this specific isomer, this document leverages data from its isomers, particularly 6-methyl-5-hepten-2-one, and fundamental principles of organic chemistry to provide a comprehensive overview. The guide covers a comparative analysis of isomeric stability, detailed experimental protocols for thermodynamic characterization, and visual representations of key chemical and experimental pathways.

Introduction to the Thermodynamic Stability of Alkenones

The thermodynamic stability of a molecule, often quantified by its standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and entropy (S°), is a critical parameter in chemical research and development. It dictates the equilibrium position of reactions, influences reaction kinetics, and provides insights into the potential energy landscape of a chemical system. For unsaturated ketones (alkenones) like 6-methyl-4-hepten-2-one, the position of the carbon-carbon double bond relative to the carbonyl group is a primary determinant of the molecule's overall stability.

The subject of this guide, 6-methyl-4-hepten-2-one, is a β,γ-unsaturated ketone. Its thermodynamic properties are best understood in comparison to its isomers: the α,β-unsaturated ketone (6-methyl-3-hepten-2-one) and the isomer with a more isolated double bond (6-methyl-5-hepten-2-one).

Comparative Analysis of Isomeric Stability

-

α,β-Unsaturated Ketones (e.g., 6-methyl-3-hepten-2-one): These isomers are generally the most thermodynamically stable. The conjugation of the C=C double bond with the C=O double bond allows for the delocalization of π-electrons over all four atoms. This delocalization results in a lower overall energy state and thus, greater stability.

-

β,γ-Unsaturated Ketones (e.g., 6-methyl-4-hepten-2-one): In these isomers, the double bond is not conjugated with the carbonyl group. While there can be some through-space interactions, they lack the significant stabilization afforded by π-electron delocalization. These isomers are typically less stable than their α,β-unsaturated counterparts.

-

Isolated Double Bond Ketones (e.g., 6-methyl-5-hepten-2-one): When the double bond is further removed from the carbonyl group, its electronic influence on the carbonyl is minimal, and the two functional groups behave more independently. Their stability is generally comparable to or slightly less than that of β,γ-unsaturated ketones, depending on the specific substitution patterns.

Based on these principles, the expected order of thermodynamic stability for the isomers of 6-methyl-hepten-2-one is:

6-methyl-3-hepten-2-one (α,β-unsaturated) > 6-methyl-4-hepten-2-one (β,γ-unsaturated) ≈ 6-methyl-5-hepten-2-one (isolated)

The following diagram illustrates the relationship between these isomers and their relative stability.

Quantitative Thermodynamic Data

While data for 6-methyl-4-hepten-2-one is unavailable, the following table summarizes the experimental thermodynamic data for the isomer 6-methyl-5-hepten-2-one obtained from the NIST Chemistry WebBook.[1] This data provides a baseline for understanding the thermodynamic properties of an unconjugated C8-alkenone.

| Thermodynamic Property | Value | Units | Conditions | Reference |

| Gas Phase Thermochemistry Data | ||||

| Standard Enthalpy of Formation (ΔfH°gas) | -295.3 | kJ/mol | Calculated | |

| Condensed Phase Thermochemistry Data | ||||

| Standard Enthalpy of Combustion (ΔcH°liquid) | -4980.5 | kJ/mol | 298.15 K, 1 atm | Experimental |

| Constant Pressure Heat Capacity (Cp,liquid) | 268.8 | J/mol·K | 298.35 K | Experimental |

| Phase Change Data | ||||

| Normal Boiling Point (Tboil) | 446.4 | K | Experimental | |

| Enthalpy of Vaporization (ΔvapH) | 44.7 ± 0.2 | kJ/mol | 390 K | Experimental |

Note: The standard enthalpy of formation for the gas phase is a calculated value, while the other values are derived from experimental measurements.[1]

Experimental Protocol for Determining Thermodynamic Stability

The primary experimental method for determining the standard enthalpy of formation of a combustible organic compound is bomb calorimetry . This technique measures the heat released during complete combustion of a known amount of the substance. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Objective: To determine the standard enthalpy of formation (ΔfH°) of liquid 6-methyl-4-hepten-2-one.

Materials and Equipment:

-

Isoperibol bomb calorimeter

-

High-purity 6-methyl-4-hepten-2-one sample

-

Benzoic acid (standard for calibration)

-

High-pressure oxygen cylinder

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Sample crucible (e.g., quartz or platinum)

-

Distilled water

-

Digital thermometer with high precision (e.g., 0.001 K resolution)

-

Analytical balance (e.g., ± 0.0001 g)

Methodology:

-

Calorimeter Calibration: 1.1. A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and weighed accurately. 1.2. The pellet is placed in the crucible, and a fuse wire of known length and mass is attached. 1.3. A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. 1.4. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. 1.5. The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. 1.6. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. 1.7. The sample is ignited by passing an electric current through the fuse wire. 1.8. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool. 1.9. The heat capacity of the calorimeter is calculated from the temperature rise, the known energy of combustion of benzoic acid, and the energy contribution from the fuse wire ignition.

-

Combustion of 6-methyl-4-hepten-2-one: 2.1. A known mass (approximately 0.5-0.8 g) of liquid 6-methyl-4-hepten-2-one is accurately weighed in the crucible. 2.2. The procedure (steps 1.2 to 1.8) is repeated for the 6-methyl-4-hepten-2-one sample.

-

Data Analysis and Calculation: 3.1. The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). 3.2. The total heat released (q_total) during the combustion of the sample is calculated using the heat capacity of the calorimeter and ΔT. 3.3. The heat of combustion of the sample (ΔcH°) is calculated by subtracting the heat released by the ignition of the fuse wire from q_total and dividing by the number of moles of the sample. 3.4. The standard enthalpy of formation (ΔfH°) of 6-methyl-4-hepten-2-one is calculated using Hess's Law and the following combustion reaction: C₈H₁₄O(l) + 11 O₂(g) → 8 CO₂(g) + 7 H₂O(l) 3.5. The formula for the calculation is: ΔfH°(C₈H₁₄O) = [8 × ΔfH°(CO₂) + 7 × ΔfH°(H₂O)] - ΔcH°(C₈H₁₄O) (using known standard enthalpies of formation for CO₂(g) and H₂O(l)).

The following diagram outlines the experimental workflow.

Conclusion

While direct experimental data on the thermodynamic stability of 6-methyl-4-hepten-2-one is currently lacking, a robust understanding can be inferred through comparative analysis with its isomers. The principles of electronic conjugation strongly suggest that the α,β-unsaturated isomer, 6-methyl-3-hepten-2-one, is the most thermodynamically stable isomer. The β,γ-unsaturated 6-methyl-4-hepten-2-one is expected to be of intermediate and comparable stability to the 6-methyl-5-hepten-2-one isomer, for which experimental data is available. For definitive quantitative data, experimental determination of the enthalpy of formation via bomb calorimetry, as outlined in this guide, is the recommended approach. This information is crucial for professionals in drug development and chemical synthesis for predicting reaction outcomes, optimizing process conditions, and understanding the intrinsic properties of these important chemical motifs.

References

An In-depth Technical Guide on the Solubility of 4-Hepten-2-one, 6-methyl- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hepten-2-one, 6-methyl- (also known as Sulcatone), an important intermediate in the synthesis of terpenoids and a compound of interest in various chemical and pharmaceutical applications. This document outlines its solubility in organic solvents, details experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Core Topic: Solubility Profile of 4-Hepten-2-one, 6-methyl-

4-Hepten-2-one, 6-methyl- (CAS No: 110-93-0) is a moderately polar, unsaturated ketone. Its molecular structure, featuring a carbonyl group and a carbon-carbon double bond, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility; it is most soluble in solvents of similar polarity.

Data Presentation: Solubility Data

Quantitative solubility data for 4-Hepten-2-one, 6-methyl- in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative data have been compiled below.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility at 25°C | Source |

| Water | H₂O | 80.1 | 3.02 g/L | [1][2] |

| Methanol | CH₃OH | 32.7 | Soluble | [3][4][5] |

| Ethanol | C₂H₅OH | 24.5 | Miscible | [6][7] |

| Chloroform | CHCl₃ | 4.8 | Soluble | [3][4][5] |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Miscible | [6][7] |

| General Organic Solvents | - | Variable | Generally Soluble | [7] |

| Oils | - | Non-polar | Soluble | [7] |

Note: "Soluble" and "Miscible" are qualitative terms. Specific quantitative solubility studies are recommended for precise applications. The general solubility of ketones in organic solvents is high.[8][9][10][11]

Experimental Protocols: Determining Solubility

The following are detailed methodologies for determining the solubility of a liquid compound like 4-Hepten-2-one, 6-methyl- in organic solvents.

1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

-

Materials:

-

4-Hepten-2-one, 6-methyl-

-

A range of organic solvents (e.g., ethanol, acetone, hexane, toluene)

-

Small test tubes or vials

-

Pipettes or graduated cylinders

-

Vortex mixer

-

-

Procedure:

-

Add a known volume (e.g., 0.1 mL) of 4-Hepten-2-one, 6-methyl- to a clean, dry test tube.

-

Add a small, measured volume (e.g., 2 mL) of the chosen organic solvent to the test tube.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Allow the mixture to stand for a few minutes and observe.

-

Observation:

-

Soluble/Miscible: A clear, homogeneous solution with no visible separation of layers.

-

Partially Soluble: The formation of two phases, with a noticeable decrease in the volume of the solute phase.

-

Insoluble: Two distinct layers with no apparent change in the volume of the solute.

-

-

Repeat the procedure for each solvent of interest.

-

2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a solvent.

-

Objective: To determine the precise concentration of a saturated solution of 4-Hepten-2-one, 6-methyl- in a specific solvent at a controlled temperature.

-

Materials:

-

4-Hepten-2-one, 6-methyl-

-

Selected organic solvent

-

Screw-capped vials or flasks

-

A constant temperature bath or shaker incubator

-

Analytical balance

-

Syringe filters (if necessary for clarification)

-

An appropriate analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC) with a UV detector).

-

-

Procedure:

-

Add an excess amount of 4-Hepten-2-one, 6-methyl- to a known volume or weight of the solvent in a screw-capped vial. The excess is crucial to ensure a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. If necessary, filter the supernatant using a syringe filter compatible with the solvent to remove any suspended microdroplets.

-

Accurately dilute the aliquot of the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of 4-Hepten-2-one, 6-methyl-.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100mL, mol/L, or as a weight/weight percentage.

-

Mandatory Visualizations

Caption: Experimental workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Logical relationship between solvent polarity and the solubility of 4-Hepten-2-one, 6-methyl-.

References

- 1. m.youtube.com [m.youtube.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 4. 6-Methyl-5-hepten-2-one CAS#: 110-93-0 [m.chemicalbook.com]

- 5. 6-Methyl-5-hepten-2-one, 98% | Fisher Scientific [fishersci.ca]

- 6. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 7. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note and Protocol: Synthesis of 4-Hepten-2-one, 6-methyl- from Isoprene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Hepten-2-one, 6-methyl-, a valuable intermediate in the synthesis of various terpenes, vitamins, and fragrances. The synthesis is a two-step process commencing with the hydrochlorination of isoprene to yield prenyl chloride, followed by the alkylation of acetone with the resulting prenyl chloride. This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, leading to a moderate yield of the desired product. The protocol includes a summary of reaction parameters, a detailed experimental procedure, and a workflow diagram for clarity.

Introduction

6-Methyl-4-hepten-2-one, commonly known as methyl heptenone, is a key building block in the chemical industry, particularly for the production of compounds such as linalool, citral, and vitamins A and E.[1] Several synthetic routes to methyl heptenone have been developed, with many starting from isoprene, a readily available C5 hydrocarbon. The described method involves the conversion of isoprene to prenyl chloride, which then undergoes a nucleophilic substitution reaction with the enolate of acetone. The use of a phase-transfer catalyst is crucial for achieving a reasonable yield in this biphasic reaction system.

Reaction Scheme

The overall synthesis proceeds in two main steps:

-

Hydrochlorination of Isoprene: Isoprene reacts with hydrogen chloride to form prenyl chloride (1-chloro-3-methyl-2-butene).

-

Alkylation of Acetone: Prenyl chloride reacts with acetone in the presence of a strong base and a phase-transfer catalyst to yield 6-methyl-4-hepten-2-one.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield for the Alkylation of Acetone with Prenyl Chloride

| Parameter | Value | Reference |

| Prenyl Chloride | 10.45 g | [2] |

| Acetone | 34.8 ml | [2] |

| 65% Aqueous Caustic Soda | 20.3 g | [2] |

| Phase-Transfer Catalyst | Lauryl trimethylammonium chloride (0.264 g) | [2] |

| Reaction Temperature | 30°C | [2] |

| Reaction Time | 12 hours | [2] |

| Yield of 6-methyl-4-hepten-2-one | 51% | [2] |

Experimental Protocols

Materials and Equipment

-

Isoprene

-

Hydrochloric acid (30%)

-

Hydrogen chloride gas

-

Acetone

-

Sodium hydroxide (or a 65% aqueous solution)

-

Lauryl trimethylammonium chloride (or other suitable phase-transfer catalyst like benzyl triethylammonium chloride)

-

n-Decane (internal standard for GC analysis, optional)

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Gas chromatography (GC) apparatus for analysis

Step 1: Synthesis of Prenyl Chloride from Isoprene

Note: This is a general procedure based on established chemical principles, as a detailed, standalone protocol for this specific reaction was not found in the provided search results.

-

Cool a reaction vessel containing isoprene to 0°C.

-

Slowly add a stoichiometric amount of 30% hydrochloric acid while vigorously stirring.

-

To drive the reaction to completion, bubble hydrogen chloride gas through the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC or NMR).

-

Once the reaction is complete, wash the organic layer with a cold, dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and distill to obtain pure prenyl chloride.

Step 2: Synthesis of 4-Hepten-2-one, 6-methyl- from Prenyl Chloride and Acetone

This protocol is adapted from a documented procedure.[2]

-

In a reaction vessel equipped with a magnetic stirrer, combine 10.45 g of prenyl chloride, 34.8 ml of acetone, 20.3 g of a 65% aqueous caustic soda solution, and 0.264 g of lauryl trimethylammonium chloride.

-

If quantitative analysis by GC is desired, add a known amount of an internal standard, such as 5 ml of n-decane.

-

Stir the mixture vigorously at 30°C for 12 hours.

-

After the reaction is complete, add 40 ml of water to dissolve the precipitated sodium chloride.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper organic layer, which contains the product.

-

The product can be purified by distillation.

-

Confirm the presence and purity of 6-methyl-4-hepten-2-one using gas chromatography and other spectroscopic methods (e.g., NMR, IR). The yield of the product is reported to be 51%.[2]

Workflow Diagram

Caption: Synthetic workflow for 4-Hepten-2-one, 6-methyl- from isoprene.

References

Application Notes and Protocols for the Stereoselective Synthesis of (S)- and (R)-6-methyl-4-hepten-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the stereoselective synthesis of the (S)- and (R)-enantiomers of 6-methyl-4-hepten-2-one. The synthetic strategy hinges on the use of a chiral auxiliary to establish the key stereocenter, followed by a series of well-established transformations to yield the target β,γ-unsaturated ketone. The protocols are designed to be robust and reproducible, providing a clear pathway for obtaining these chiral building blocks in high enantiomeric purity.

Introduction

Chiral β,γ-unsaturated ketones are valuable synthetic intermediates in the preparation of complex organic molecules, including natural products and pharmaceutical agents. The enantiomers of 6-methyl-4-hepten-2-one are of interest as chiral building blocks. Their stereoselective synthesis is crucial for accessing enantiomerically pure target molecules. This document outlines a reliable synthetic approach for both the (S) and (R) enantiomers, starting from commercially available materials. The key step for introducing the chirality is a diastereoselective alkylation of an N-acyloxazolidinone, a method pioneered by David A. Evans.[1]

Overall Synthetic Strategy

The stereoselective synthesis of (S)- and (R)-6-methyl-4-hepten-2-one is achieved through a four-step sequence, as illustrated in the workflow diagram below. The strategy relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction.

Figure 1: General workflow for the stereoselective synthesis of (S)- and (R)-6-methyl-4-hepten-2-one.

The key steps in this synthetic sequence are:

-

N-Acylation: The chiral auxiliary is acylated with butanoyl chloride to form the corresponding N-acyloxazolidinone.

-

Asymmetric Alkylation: The N-acyloxazolidinone is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with isobutyl iodide.

-

Auxiliary Cleavage: The chiral auxiliary is removed to yield the chiral carboxylic acid.

-

Enone Formation: The carboxylic acid is converted to the target β,γ-unsaturated ketone.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of both enantiomers.

| Step | Intermediate/Product | Reagents | Expected Yield (%) | Expected Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (%) |

| Synthesis of (S)-Enantiomer | ||||

| 1 | (4R,5S)-N-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Butanoyl chloride | >95 | N/A |

| 2 | Alkylated Imide | LDA, Isobutyl iodide | 85-95 | >98:2 |

| 3 | (S)-4-Methylhexanoic Acid | LiOH, H₂O₂ | 80-90 | >98 ee |

| 4 | (S)-6-Methyl-4-hepten-2-one | 1. (COCl)₂, 2. N,O-Dimethylhydroxylamine, 3. Vinylmagnesium bromide | 60-70 (over 3 steps) | >98 ee |

| Synthesis of (R)-Enantiomer | ||||

| 1 | (4S,5R)-N-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Butanoyl chloride | >95 | N/A |

| 2 | Alkylated Imide | LDA, Isobutyl iodide | 85-95 | >98:2 |

| 3 | (R)-4-Methylhexanoic Acid | LiOH, H₂O₂ | 80-90 | >98 ee |

| 4 | (R)-6-Methyl-4-hepten-2-one | 1. (COCl)₂, 2. N,O-Dimethylhydroxylamine, 3. Vinylmagnesium bromide | 60-70 (over 3 steps) | >98 ee |

Experimental Protocols

Synthesis of (S)-6-methyl-4-hepten-2-one

Step 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Figure 2: N-Acylation of the chiral auxiliary.

-

Materials:

-

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi) in hexanes

-

Butanoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

-

Dissolve the auxiliary in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add butanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Asymmetric Alkylation

Figure 3: Asymmetric alkylation of the N-acyloxazolidinone.

-

Materials:

-

N-Butanoyl oxazolidinone from Step 1

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Isobutyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under argon, add the N-butanoyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add LDA (1.1 eq) dropwise.

-

Stir at -78 °C for 1 hour to ensure complete enolate formation.

-

Add isobutyl iodide (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

-

Step 3: Cleavage of the Chiral Auxiliary

Figure 4: Cleavage of the chiral auxiliary.

-

Materials:

-

Alkylated imide from Step 2

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF) and water

-

-

Procedure:

-

Dissolve the alkylated imide (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir the mixture at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl to pH ~2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-4-methylhexanoic acid. The recovered chiral auxiliary can be purified from the aqueous layer.

-

Step 4: Enone Formation via Weinreb Amide

Figure 5: Conversion of the chiral acid to the target enone.

-

Materials:

-

(S)-4-Methylhexanoic acid from Step 3

-

Oxalyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Vinylmagnesium bromide in THF

-

Anhydrous dichloromethane (DCM) and THF

-

-

Procedure:

-

Acid Chloride Formation: Dissolve (S)-4-methylhexanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF, then add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours. Remove the solvent and excess reagent in vacuo.

-

Weinreb Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq). Stir at room temperature overnight. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify by chromatography if necessary.

-

Reaction with Grignard Reagent: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C. Add vinylmagnesium bromide (1.2 eq) dropwise. Stir at 0 °C for 2 hours. Quench with saturated aqueous ammonium chloride. Extract with ether, wash with brine, dry, and concentrate. Purify by flash column chromatography to obtain (S)-6-methyl-4-hepten-2-one.

-

Synthesis of (R)-6-methyl-4-hepten-2-one